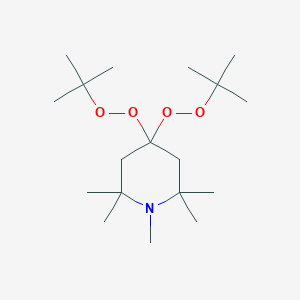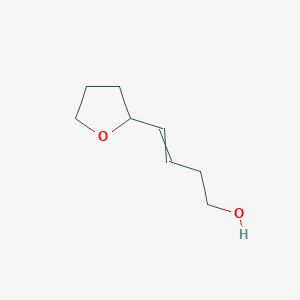
4-(Oxolan-2-yl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolan-2-yl)but-3-en-1-ol is a chemical compound with the molecular formula C8H14O2. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)but-3-en-1-ol typically involves the reaction of 2-buten-1-ol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol chain to a single bond, forming saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds and amines.
Aplicaciones Científicas De Investigación
4-(Oxolan-2-yl)but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Oxolan-2-yl)but-3-en-1-ol involves its interaction with specific molecular targets. The oxolane ring and the butenol chain can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Oxolan-2-yl)butan-1-ol: Similar structure but with a saturated butanol chain.
3-(Oxolan-2-yl)propan-1-ol: Similar structure but with a shorter propanol chain.
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with a different position of the oxolane ring.
Uniqueness
4-(Oxolan-2-yl)but-3-en-1-ol is unique due to the presence of both an oxolane ring and a butenol chain, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
85217-30-7 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
4-(oxolan-2-yl)but-3-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-6-2-1-4-8-5-3-7-10-8/h1,4,8-9H,2-3,5-7H2 |
Clave InChI |
CTFVJILIRRWVNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)

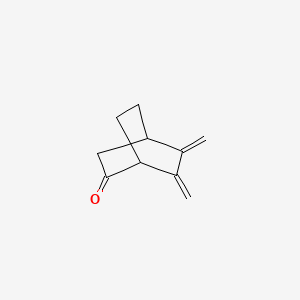
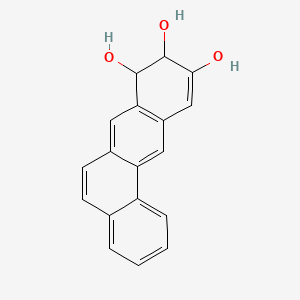
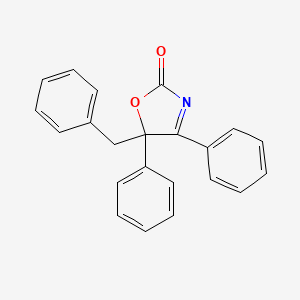
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
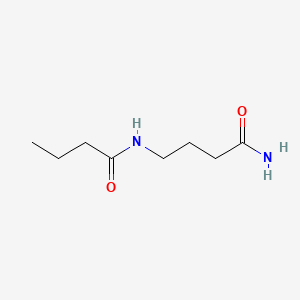

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
